![molecular formula C23H18F4N2O B560303 N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide](/img/structure/B560303.png)

N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide

Übersicht

Beschreibung

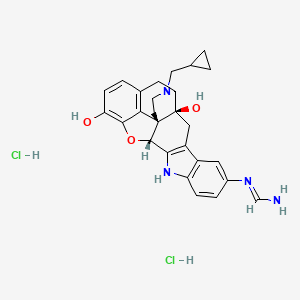

TC-I 2000: ist eine chemische Verbindung, die für ihre Rolle als Blocker des transienten Rezeptorpotenzial-Melastatin-Typs 8 (TRPM8)-Kanals bekannt ist. Diese Verbindung ist in der wissenschaftlichen Forschung besonders wichtig, da sie die Aktivierung von TRPM8-Kanälen hemmen kann, die an verschiedenen physiologischen Prozessen beteiligt sind, einschließlich des Kälte- und Schmerzempfindens .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von TC-I 2000 beinhaltet die Reaktion von N-(4-Fluorphenyl)-3,4-dihydro-1-[4-(Trifluormethyl)phenyl]-2(1H)-isoquinolinecarboxamid. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Ethanol. Die Verbindung wird durch eine Reihe von Schritten synthetisiert, die eine hohe Reinheit und Ausbeute gewährleisten .

Industrielle Produktionsmethoden: Die industrielle Produktion von TC-I 2000 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz der Verbindung zu gewährleisten. Der Produktionsprozess ist optimiert, um eine hohe Effizienz und Kosteneffektivität zu erreichen .

Wirkmechanismus

Mode of Action

TRPM8-IN-1 acts as an antagonist to the TRPM8 channel . Upon activation, it inhibits the androgen-dependent prostate cancer cell proliferation, migration, and invasiveness . It is highly effective in reverting the androgen-induced increase in prostate cancer cell spheroid size .

Biochemical Pathways

The TRPM8 channel is involved in calcium homeostasis . When the TRPM8 channel is activated, it allows the entry of sodium and calcium ions into the cell, which leads to depolarization and the generation of an action potential . The signal is conducted from primary afferents eventually leading to the sensation of cold and cold pain . TRPM8-IN-1, as an antagonist, inhibits these processes.

Pharmacokinetics

The principles of pharmacokinetics suggest that the compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability

Result of Action

The result of TRPM8-IN-1 action is the inhibition of the pro-metastatic behavior of prostate cancer-derived cells . It also reverts the proliferation of castrate-resistant prostate cancer cells, provided they express the androgen receptor .

Action Environment

Environmental factors can influence the action, efficacy, and stability of TRPM8-IN-1. For instance, the presence of androgens in the environment can affect the efficacy of TRPM8-IN-1, as it has been shown to inhibit androgen-dependent prostate cancer cell proliferation . .

Biochemische Analyse

Biochemical Properties

TC-I 2000 interacts with the TRPM8 channel, a member of the transient receptor potential (TRP) channel family . The nature of this interaction involves the inhibition of the channel, preventing its activation . This interaction is specific and potent, with an IC50 value of 53 nM .

Cellular Effects

In cells expressing the rTRPM8 channel, such as CHO cells, TC-I 2000 has been shown to inhibit the activation of the channel . This can influence various cellular processes, including cell signaling pathways and cellular metabolism, as TRPM8 channels are involved in a variety of physiological functions.

Molecular Mechanism

The molecular mechanism of action of TC-I 2000 involves its binding to the TRPM8 channel, inhibiting its activation . This can lead to changes in gene expression and cellular function, as the TRPM8 channel plays a role in various signaling pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of TC-I 2000 involves the reaction of N-(4-fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide. The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and ethanol. The compound is synthesized through a series of steps that ensure high purity and yield .

Industrial Production Methods: Industrial production of TC-I 2000 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the compound’s purity and consistency. The production process is optimized to achieve high efficiency and cost-effectiveness .

Analyse Chemischer Reaktionen

Reaktionstypen: TC-I 2000 unterliegt aufgrund des Vorhandenseins von funktionellen Gruppen wie Fluorphenyl und Trifluormethylphenyl hauptsächlich Substitutionsreaktionen. Diese Reaktionen werden durch Reagenzien wie Halogene und Nukleophile unter kontrollierten Bedingungen erleichtert .

Häufige Reagenzien und Bedingungen:

Reagenzien: Halogene, Nukleophile

Bedingungen: Kontrollierte Temperatur und Druck, Verwendung von Lösungsmitteln wie DMSO und Ethanol

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Derivate von TC-I 2000, die die Kernstruktur der Verbindung beibehalten, aber unterschiedliche funktionelle Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird TC-I 2000 als Werkzeug zur Untersuchung der Eigenschaften und Funktionen von TRPM8-Kanälen verwendet. Es hilft beim Verständnis der Mechanismen der Kanalaktivierung und -hemmung .

Biologie: In der biologischen Forschung wird TC-I 2000 verwendet, um die Rolle von TRPM8-Kanälen in zellulären Prozessen zu untersuchen. Es ist besonders nützlich bei der Untersuchung des Kälte- und Schmerzempfindens sowie anderer physiologischer Funktionen, die durch diese Kanäle reguliert werden .

Medizin: In der medizinischen Forschung wird TC-I 2000 auf seine potenziellen therapeutischen Anwendungen untersucht. Es wird auf seine Rolle bei der Behandlung von Erkrankungen untersucht, die mit einer TRPM8-Kanalfunktionsstörung zusammenhängen, wie chronischen Schmerzen und bestimmten Krebsarten .

Industrie: In der Industrie wird TC-I 2000 bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt. Seine Fähigkeit, TRPM8-Kanäle zu modulieren, macht es zu einer wertvollen Verbindung in der pharmazeutischen Forschung und Entwicklung .

Wirkmechanismus

Molekulare Zielstrukturen und Signalwege: TC-I 2000 übt seine Wirkung aus, indem es die TRPM8-Kanäle blockiert, die Ionenkanäle sind, die am Kälte- und Schmerzempfinden beteiligt sind. Die Verbindung bindet an die TRPM8-Kanäle und hemmt ihre Aktivierung, wodurch die durch diese Kanäle regulierten physiologischen Prozesse moduliert werden .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- AP 18

- Oleoyl Serotonin

- Imperatorin

- ASP7663

- WS-3

- (-)-Menthol

- AS1269574

- M8-B Hydrochlorid

Einzigartigkeit: TC-I 2000 ist einzigartig aufgrund seiner hohen Potenz und Selektivität als TRPM8-Kanalblocker. Es hat einen IC50-Wert von 53 Nanomolar, was es zu einem der effektivsten Inhibitoren von TRPM8-Kanälen macht. Diese hohe Potenz und Selektivität unterscheidet TC-I 2000 von anderen ähnlichen Verbindungen .

Eigenschaften

IUPAC Name |

N-(4-fluorophenyl)-1-[4-(trifluoromethyl)phenyl]-3,4-dihydro-1H-isoquinoline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F4N2O/c24-18-9-11-19(12-10-18)28-22(30)29-14-13-15-3-1-2-4-20(15)21(29)16-5-7-17(8-6-16)23(25,26)27/h1-12,21H,13-14H2,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCDUDFEGFKKQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=CC=CC=C21)C3=CC=C(C=C3)C(F)(F)F)C(=O)NC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are TRP channels, and why are they of interest for drug development?

A: TRP channels are a superfamily of cation channels involved in various sensory processes, including thermosensation, pain perception, and taste. [, ] These channels are attractive drug targets for various conditions, including chronic pain, inflammation, and respiratory diseases. [, ]

Q2: Can you explain the significance of identifying selective TRPM8 antagonists?

A: While TRPM8 agonists show potential for managing pain and itch, the discovery of potent and selective antagonists is crucial for several reasons. Firstly, antagonists can help dissect the specific roles of TRPM8 in different physiological and pathological processes. Secondly, they can serve as valuable tools to counter potential side effects associated with excessive TRPM8 activation. []

Q3: How are fluorescent dyes used to study pore-forming proteins like some TRP channels?

A: Fluorescent dyes are valuable tools for studying pore-forming proteins, including some TRP channels. These dyes can be used to: * Evaluate channel functionality: By monitoring dye influx or efflux through the channel pore, researchers can assess whether the channel is open or closed and study its activation or inhibition. []* Determine biophysical properties: Fluorescent dyes can help determine channel pore size, ion selectivity, and other biophysical properties. []

Q4: The research mentions the potential for genetic variations in TRP channels to contribute to pain disorders. Can you elaborate on this?

A: Research suggests that genetic variations in TRP channels, including those encoding for TRPA1, TRPM8, and TRPV1, might contribute to individual differences in pain sensitivity and susceptibility to neuropathic pain. [] Identifying these variations could pave the way for personalized pain management strategies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[[[3-(4-Morpholinylmethyl)-2H-1-benzopyran-8-yl]oxy]methyl]morpholine dimethanesulfonate](/img/structure/B560222.png)

![[2-[8-(dimethylamino)octylsulfanyl]-6-propan-2-ylpyridin-3-yl]-thiophen-2-ylmethanone;oxalic acid](/img/structure/B560225.png)

![(2S)-2-(2-benzoylanilino)-3-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]propanoic acid;hydrochloride](/img/structure/B560226.png)

![2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid;hydrochloride](/img/structure/B560227.png)

![2-[2-butyl-4-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazo[4,5-c]pyridin-5-yl]-N,N-dimethylacetamide;hydrochloride](/img/structure/B560228.png)

![ethyl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride](/img/structure/B560232.png)

![ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride](/img/structure/B560233.png)

![7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;hydrochloride](/img/structure/B560239.png)

![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide;hydrochloride](/img/structure/B560243.png)